molecular formula C9H15N B14510863 2,3-Dimethylhept-2-enenitrile CAS No. 63967-56-6

2,3-Dimethylhept-2-enenitrile

Katalognummer: B14510863
CAS-Nummer: 63967-56-6
Molekulargewicht: 137.22 g/mol
InChI-Schlüssel: OXJTWSPXGUSOLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dimethylhept-2-enenitrile is an organic compound characterized by the presence of a nitrile group (-CN) attached to a heptene backbone with two methyl groups at the 2nd and 3rd positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3-Dimethylhept-2-enenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethylhept-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles or amides.

Wissenschaftliche Forschungsanwendungen

2,3-Dimethylhept-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,3-Dimethylhept-2-enenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dimethylhept-2-ene: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    2,3-Dimethylhept-2-ynenitrile: Contains a triple bond, leading to different reactivity and applications.

    2,3-Dimethylhept-2-enamide: Has an amide group instead of a nitrile, affecting its chemical properties and uses.

Uniqueness

2,3-Dimethylhept-2-enenitrile is unique due to its specific combination of a nitrile group and a heptene backbone with methyl substitutions

Eigenschaften

CAS-Nummer

63967-56-6

Molekularformel

C9H15N

Molekulargewicht

137.22 g/mol

IUPAC-Name

2,3-dimethylhept-2-enenitrile

InChI

InChI=1S/C9H15N/c1-4-5-6-8(2)9(3)7-10/h4-6H2,1-3H3

InChI-Schlüssel

OXJTWSPXGUSOLF-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=C(C)C#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.